Milvexian - 1802425-99-5

Milvexian

Catalog Number: EVT-3460675
CAS Number: 1802425-99-5
Molecular Formula: C28H23Cl2F2N9O2
Molecular Weight: 626.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Milvexian is under investigation in clinical trial NCT03766581 (A Study on BMS-986177 for the Prevention of a Stroke in Patients Receiving Aspirin and Clopidogrel).
Overview

Milvexian is a novel, orally bioavailable small-molecule inhibitor specifically targeting coagulation Factor XIa, which plays a crucial role in the intrinsic pathway of blood coagulation. This compound is designed to reduce thrombus formation while minimizing the risk of bleeding, making it a promising candidate for the treatment of thromboembolic disorders. Its development is part of ongoing efforts to create more selective anticoagulants that can provide effective antithrombotic therapy without significantly affecting hemostasis.

Source and Classification

Milvexian was developed by Bristol Myers Squibb and is classified as a direct inhibitor of Factor XIa. It is part of a broader category of anticoagulants that includes direct thrombin inhibitors and Factor Xa inhibitors. The compound has been studied extensively in preclinical and clinical settings to evaluate its pharmacokinetics, pharmacodynamics, and safety profiles .

Synthesis Analysis

Methods and Technical Details

The synthesis of Milvexian involves several key steps, primarily utilizing techniques such as Suzuki cross-coupling reactions. The optimization of these synthetic pathways has been critical in improving yield and purity during the manufacturing process. Early stages of synthesis focus on constructing the core structure, followed by functionalization to enhance biological activity. For instance, specific modifications to the side chains have been made to optimize the compound's binding affinity to Factor XIa .

The initial synthetic route has been refined to deliver suitable quantities of intermediates necessary for further development. This includes careful control over reaction conditions to ensure high efficiency and minimal by-product formation .

Molecular Structure Analysis

Structure and Data

Milvexian's molecular structure features a macrocyclic framework that contributes to its high affinity for Factor XIa. The compound's design incorporates specific moieties that enhance its interaction with the target enzyme while maintaining oral bioavailability. Key structural components include:

  • Core Structure: A macrocyclic scaffold that provides rigidity and optimal spatial orientation for binding.
  • Functional Groups: Various functional groups are strategically placed to facilitate interactions with the active site of Factor XIa.

The precise molecular formula and weight are critical for understanding its pharmacokinetic properties, aiding in dosage formulation and therapeutic application .

Chemical Reactions Analysis

Reactions and Technical Details

Milvexian primarily functions through reversible inhibition of Factor XIa, leading to decreased thrombin generation and subsequent clot formation. The compound exhibits competitive inhibition characteristics, where it binds to the active site of Factor XIa, preventing substrate access.

Key reactions include:

  • Binding Kinetics: The association rate constant (konk_{\text{on}}) for Milvexian binding to human Factor XIa has been measured at approximately 2μM1s12\,\mu M^{-1}s^{-1}, while the dissociation rate constant (koffk_{\text{off}}) is about 0.00041s10.00041\,s^{-1}, indicating a slow dissociation rate that enhances its efficacy as an anticoagulant .
  • Inhibition Dynamics: In vitro studies demonstrate that Milvexian effectively reduces FXI clotting activity in a dose-dependent manner without altering FXI protein concentration .
Mechanism of Action

Process and Data

Milvexian operates by inhibiting Factor XIa, which is essential for the activation of prothrombin into thrombin in the coagulation cascade. By blocking this step, Milvexian reduces thrombus formation without significantly impacting other coagulation pathways.

The mechanism involves:

  • Competitive Inhibition: Milvexian competes with substrate molecules for binding to Factor XIa.
  • Reversibility: The inhibition is reversible; upon dilution or removal of Milvexian, normal coagulation activity can be restored within a reasonable time frame (half-life for dissociation ranges from 28 to 58 minutes) .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Milvexian exhibits several notable physical and chemical properties:

  • Solubility: The compound is designed to be soluble in aqueous environments, facilitating its absorption when administered orally.
  • Stability: Milvexian demonstrates stability under physiological conditions, which is crucial for maintaining efficacy during circulation in the bloodstream.

Additional properties such as melting point, pH stability range, and solubility profiles are essential for formulation development but require specific experimental data for comprehensive analysis .

Applications

Scientific Uses

Milvexian's primary application lies in its potential as an antithrombotic agent. Clinical trials have demonstrated its effectiveness in reducing thrombus formation in various models without significantly increasing bleeding risk.

Key applications include:

  • Treatment of Thromboembolic Disorders: Milvexian may be utilized in conditions such as deep vein thrombosis, pulmonary embolism, and atrial fibrillation.
  • Combination Therapy: Studies suggest that Milvexian can be safely combined with other antiplatelet agents like aspirin, enhancing therapeutic outcomes while maintaining safety profiles .
Introduction to Factor XIa Inhibition as a Therapeutic Paradigm

Rationale for Targeting Factor XIa in Thrombosis Management

The scientific rationale for targeting FXIa stems from converging lines of epidemiological, genetic, and biochemical evidence:

  • Human Genetic Studies: Individuals with hereditary Factor XI deficiency (hemophilia C) exhibit significantly lower rates of ischemic stroke and venous thromboembolism (VTE) compared to the general population, yet they rarely experience spontaneous bleeding. This condition manifests primarily as injury-related bleeding, particularly in tissues with high fibrinolytic activity [3] [5]. Conversely, elevated plasma FXI levels are associated with a 2-fold increased risk of deep vein thrombosis and correlate strongly with increased incidence of stroke, transient ischemic attack, myocardial infarction, and severe coronary artery disease [7] [9].

  • Pathophysiological Role: FXIa occupies a crucial amplification node within the coagulation cascade. It is activated primarily by thrombin (Factor IIa) – a key feedback mechanism – and subsequently activates Factor IX, thereby amplifying thrombin generation downstream. This positions FXIa inhibition as a strategy to disrupt pathological thrombus propagation and stabilization without significantly impairing the initial hemostatic plug formation initiated by the tissue factor (TF)-dependent extrinsic pathway [5] [9]. The distinct mechanisms of thrombosis and hemostasis are illustrated below.

  • Reduced Bleeding Risk Potential: Unlike factors in the common pathway (Factor X and thrombin), which are essential for hemostasis at sites of vascular injury, FXIa plays a more prominent role in thrombosis propagation under low shear stress conditions (venous thrombosis) and thrombus stability (arterial thrombosis). Consequently, its inhibition is anticipated to offer antithrombotic efficacy while preserving critical hemostatic functions, addressing a fundamental limitation of current anticoagulants like vitamin K antagonists (VKAs) and direct oral anticoagulants (DOACs) that target FXa or thrombin [3] [7] [9].

Table 1: Role of Coagulation Factors in Hemostasis vs. Thrombosis

FactorEssential for HemostasisMajor Role in ThrombosisConsequence of Inhibition
Factor XIaLimited/MinorSignificant (Amplification)Reduced thrombosis, Minimal bleeding increase
Factor XaCriticalCriticalReduced thrombosis, Significant bleeding risk
ThrombinCriticalCriticalReduced thrombosis, Significant bleeding risk
Factor VIIaCritical (Initiation)Significant (Initiation)Reduced thrombosis, Significant bleeding risk
Factor IXaModerateSignificantReduced thrombosis, Moderate bleeding risk

Evolutionary Context of Anticoagulant Development: From Vitamin K Antagonists to Factor XIa Inhibitors

Anticoagulant therapy has undergone a significant evolution, driven by the pursuit of improved efficacy, safety, and convenience:

  • Vitamin K Antagonists (VKAs - e.g., Warfarin): For decades, VKAs were the mainstay of oral anticoagulation. They function by inhibiting the vitamin K epoxide reductase complex, thereby impairing the γ-carboxylation and activation of vitamin K-dependent coagulation factors (II, VII, IX, X, and proteins C and S). While effective, VKAs have a narrow therapeutic index, require frequent monitoring (INR), exhibit significant food and drug interactions, and carry a substantial risk of major bleeding, particularly intracranial hemorrhage [5] [9].

  • Direct Oral Anticoagulants (DOACs): The development of DOACs marked a major therapeutic advancement. These agents directly and reversibly inhibit either Factor Xa (rivaroxaban, apixaban, edoxaban) or thrombin (Factor IIa) (dabigatran). DOACs offer predictable pharmacokinetics, fixed dosing without routine monitoring, fewer drug-food interactions than VKAs, and a lower risk of intracranial bleeding. However, they still incur a 3-4% annual rate of major bleeding and a 7.6% case-fatality rate from major bleeding events. Critically, their bleeding risk remains dose-dependent and problematic in high-risk populations (e.g., elderly, renal impairment, history of GI bleeding). Furthermore, DOACs are contraindicated or less effective in specific scenarios like antiphospholipid syndrome and mechanical heart valves, and their use in advanced chronic kidney disease (CKD) and patients with cancer-associated thrombosis presents challenges [7] [9].

  • Factor XIa Inhibitors (e.g., Milvexian): Representing the "next generation" of anticoagulants, FXIa inhibitors like milvexian aim to uncouple antithrombotic efficacy from bleeding risk. Milvexian is an oral, reversible, direct, active-site inhibitor of FXIa with high affinity (Ki = 0.11 nM for human FXIa). Its development was enabled by structure-based drug design to overcome challenges posed by the large S' binding pocket of FXIa, balancing potency with suitable pharmacokinetic properties. Milvexian exhibits dose-dependent prolongation of activated partial thromboplastin time (aPTT) without affecting prothrombin time (PT), confirming its specific action within the intrinsic pathway. Preclinical data consistently showed robust antithrombotic efficacy in various thrombosis models (e.g., rabbit arteriovenous shunt, electrically mediated carotid arterial thrombosis) without significantly increasing bleeding times, even when combined with antiplatelet agents like aspirin [3] [6] [8].

Table 2: Evolution of Key Anticoagulant Classes Highlighting Milvexian's Position

GenerationKey ExamplesPrimary TargetKey AdvantagesKey LimitationsMonitoring Required
1st (VKAs)Warfarin, PhenprocoumonVitamin K-dependent factorsOral, Effective, InexpensiveNarrow TI, Slow onset/offset, Food/drug interactions, High bleeding riskYes (INR)
2nd (DOACs)Rivaroxaban, Apixaban, DabigatranFXa or FIIaOral, Rapid onset, Fixed dosing, Fewer interactions, Lower ICH riskResidual bleeding risk (esp. GI), Renal/hepatic limitations, Limited use in APS/mechanical valvesNo
3rd (FXIa Inhibitors)Milvexian, AsundexianFactor XIaOral, Potential for dissociation of efficacy & bleeding, No monitoring predictedLong-term safety/efficacy data pending, Reversal strategy optimizationNo

Unmet Clinical Needs Addressed by Milvexian in Thromboprophylaxis

Milvexian’s development program specifically targets several persistent challenges in contemporary anticoagulation therapy:

  • High Bleeding Risk Populations: A significant proportion of patients requiring anticoagulation have comorbidities or characteristics elevating bleeding risk, such as advanced age, renal impairment (CKD), history of prior bleeding (particularly gastrointestinal), concurrent antiplatelet therapy, or malignancy. Fear of bleeding contributes to underuse and underdosing of anticoagulants in eligible patients, leaving them unprotected against thrombosis. The reduced bleeding propensity suggested by the FXIa inhibition mechanism offers the potential to safely anticoagulate these populations. This is particularly relevant for end-stage renal disease (ESRD) patients on hemodialysis, where conventional anticoagulants pose high bleeding risks and DOAC use is complex. Early studies with FXI-targeted therapies (including antisense oligonucleotides) in hemodialysis patients showed promise in reducing circuit thrombosis without increasing major bleeding [7] [9].

  • Combination Antithrombotic Therapy: Patients with acute coronary syndrome (ACS) or those undergoing percutaneous coronary intervention (PCI) often require dual antiplatelet therapy (DAPT - aspirin + P2Y12 inhibitor) to prevent stent thrombosis and recurrent ischemic events. Adding a conventional anticoagulant (so-called "triple therapy") for concurrent conditions like atrial fibrillation significantly elevates bleeding risk (often 2-3 times higher than DAPT alone). Milvexian is being evaluated on top of antiplatelet therapy in the LIBREXIA-ACS phase III trial. Positive results would indicate that adding milvexian provides additional ischemic protection without the prohibitive bleeding risk associated with adding current anticoagulants, potentially enabling safer long-term secondary prevention after ACS [1] [3].

  • Persistent Thrombotic Risk Despite Current Therapy: Even with optimal DOAC therapy, a residual risk of thrombotic events remains in conditions like atrial fibrillation (AF) and secondary prevention post-stroke or post-VTE. The LIBREXIA-AF trial is directly comparing milvexian to apixaban, a leading DOAC, in patients with AF. If milvexian demonstrates non-inferior efficacy with superior safety (less bleeding), or even superior efficacy, it would address this unmet need by offering improved protection. Similarly, the LIBREXIA-STROKE trial is assessing milvexian for secondary stroke prevention following acute ischemic stroke or high-risk transient ischemic attack (TIA), an area where the benefit of anticoagulation (beyond antiplatelets in non-cardioembolic stroke) has been limited by bleeding concerns [1] [3].

  • Elimination of Routine Coagulation Monitoring: Although DOACs eliminated the routine INR monitoring required with VKAs, certain situations (e.g., emergent surgery, major bleeding, renal fluctuations, extremes of weight, suspected overdose) still necessitate assessment of anticoagulant activity, which can be challenging and/or delayed for DOACs. Like DOACs, milvexian is designed as a fixed-dose regimen without requirement for routine therapeutic drug monitoring, simplifying patient management [1] [3].

Table 3: Key Phase III Milvexian Trials (LIBREXIA Program) Addressing Unmet Needs

Trial Name (NCT ID)PopulationIntervention/ComparatorPrimary Efficacy OutcomeAddresses Unmet Need
LIBREXIA-STROKE (NCT05702034)≈18,000 patients after Acute Ischemic Stroke or High-Risk TIAMilvexian + standard antiplatelet vs. Placebo + standard antiplateletTime to first occurrence of ischemic strokeSecondary stroke prevention without increased bleeding risk
LIBREXIA-ACS (NCT05754957)≈15,000 patients after Recent Acute Coronary SyndromeMilvexian + dual antiplatelet therapy vs. Placebo + dual antiplatelet therapyTime to first occurrence of CV death, MI, ischemic strokeSafer combination therapy post-ACS
LIBREXIA-AF (NCT05757869)≈16,500 patients with Atrial FibrillationMilvexian vs. ApixabanTime to first occurrence of Stroke or Systemic EmbolismEffective AF stroke prevention with lower bleeding than DOAC

The LIBREXIA program's unique design warrants emphasis: these three large phase III trials (STROKE, ACS, AF) are being run concurrently using common data definitions, centralized event adjudication, and a single independent Data Safety Monitoring Board (DSMB) monitoring all three trials. This approach facilitates cross-trial safety signal detection and leverages operational efficiencies. By early 2024, nearly 10,000 patients had already been enrolled across these trials, generating an extensive safety and efficacy dataset for ongoing evaluation [1]. The program received FDA Fast Track designation in 2023 for all three indications, reflecting the agency's recognition of milvexian's potential to address these serious unmet needs [1].

Properties

CAS Number

1802425-99-5

Product Name

Milvexian

IUPAC Name

(9R,13S)-13-[4-[5-chloro-2-(4-chlorotriazol-1-yl)phenyl]-6-oxopyrimidin-1-yl]-3-(difluoromethyl)-9-methyl-3,4,7,15-tetrazatricyclo[12.3.1.02,6]octadeca-1(18),2(6),4,14,16-pentaen-8-one

Molecular Formula

C28H23Cl2F2N9O2

Molecular Weight

626.4 g/mol

InChI

InChI=1S/C28H23Cl2F2N9O2/c1-15-3-2-4-23(20-9-16(7-8-33-20)26-21(36-27(15)43)12-35-41(26)28(31)32)39-14-34-19(11-25(39)42)18-10-17(29)5-6-22(18)40-13-24(30)37-38-40/h5-15,23,28H,2-4H2,1H3,(H,36,43)/t15-,23+/m1/s1

InChI Key

FSWFYCYPTDLKON-CMJOXMDJSA-N

SMILES

CC1CCCC(C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl

Canonical SMILES

CC1CCCC(C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl

Isomeric SMILES

C[C@@H]1CCC[C@@H](C2=NC=CC(=C2)C3=C(C=NN3C(F)F)NC1=O)N4C=NC(=CC4=O)C5=C(C=CC(=C5)Cl)N6C=C(N=N6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.